KT5823

Description

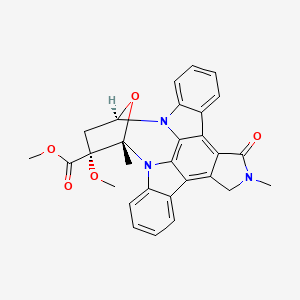

indolocarbazole; activates human neutrophils & fails to inhibit cGMP-dependent protein kinase phosphorylation of vimentin

Properties

IUPAC Name |

methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O5/c1-28-29(36-4,27(34)35-3)13-20(37-28)31-18-11-7-5-9-15(18)22-23-17(14-30(2)26(23)33)21-16-10-6-8-12-19(16)32(28)25(21)24(22)31/h5-12,20H,13-14H2,1-4H3/t20-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYMDECKVKSGSM-YMUMJAELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925642 | |

| Record name | KT-5823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126643-37-6 | |

| Record name | Methyl (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126643-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KT 5823 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126643376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KT-5823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, 2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-, methyl ester, (9S,10R,12R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KT-5823 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY40BAB02W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of KT5823?

An In-Depth Technical Guide to the Mechanism of Action of KT5823

Introduction

This compound is a cell-permeable compound widely utilized in biomedical research as a pharmacological tool to investigate cyclic guanosine monophosphate (cGMP) signaling pathways.[1][2] It belongs to the K-252 series of compounds, which are staurosporine-related alkaloids.[3][4] this compound is primarily characterized as an inhibitor of cGMP-dependent protein kinase (PKG), a key effector of the nitric oxide (NO)/cGMP signaling cascade.[1][2][3] This guide provides a detailed examination of its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and a critical perspective on its application in intact cells.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of PKG.[1] Its inhibitory action is achieved through competitive inhibition at the ATP-binding site of the PKG catalytic domain.[4] As an indolocarbazole derivative, its structure mimics the purine ring of ATP, allowing it to occupy the active site and prevent the phosphorylation of downstream substrate proteins.[4] While it is a powerful tool for in vitro studies, its effectiveness in living cells has been a subject of debate, with some studies indicating a lack of efficacy in certain intact cell systems.[1][2][5]

Quantitative Inhibitory Data

The selectivity of this compound is demonstrated by its differential inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various protein kinases. The data below is compiled from multiple in vitro studies.

| Target Kinase | Inhibitory Constant (Kᵢ) | IC₅₀ | Notes |

| Protein Kinase G (PKG) | 0.23 µM [3] | 234 nM [1][2] | Primary target; potent inhibition in vitro. |

| 60 nM | For SNP-stimulated PKG activity in dispersed smooth muscle cells. | ||

| Protein Kinase C (PKC) | 4 µM[1][3] | - | Weak inhibition; approximately 17-fold less sensitive than PKG. |

| Protein Kinase A (PKA) | > 10 µM[1] | - | Very weak inhibition; demonstrates high selectivity over the cAMP pathway.[3] |

Signaling Pathway and Experimental Visualization

To understand the role of this compound, it is crucial to visualize its position within the canonical cGMP signaling pathway and the common experimental workflows used to validate its effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective PKG Inhibitor KT5823: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KT5823, a widely utilized selective inhibitor of cGMP-dependent protein kinase (PKG). This document details its mechanism of action, selectivity, and applications in research, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Introduction

This compound is a potent, cell-permeable, and reversible inhibitor of protein kinase G (PKG).[1] A derivative of the microbial alkaloid K252a, this compound has become an invaluable tool for elucidating the physiological and pathological roles of the cGMP/PKG signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and gene expression.[2][3][4] Understanding the intricacies of this compound's inhibitory action is paramount for its effective use in experimental settings.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the catalytic site of PKG. This competitive inhibition prevents the transfer of a phosphate group from ATP to the serine and threonine residues of PKG's substrate proteins, thereby blocking downstream signaling events. The inhibition by this compound is reversible, allowing for the restoration of PKG activity upon its removal.

Data Presentation

The selectivity of a kinase inhibitor is a critical parameter for interpreting experimental results. The following tables summarize the quantitative data for this compound's inhibitory activity against PKG and other common kinases, as well as its physical and chemical properties.

Table 1: Inhibitory Potency of this compound against Various Kinases

| Kinase | Ki (μM) | IC50 (nM) | Reference(s) |

| Protein Kinase G (PKG) | 0.23 - 0.234 | 60 - 234 | [1][5] |

| Protein Kinase A (PKA) | >10 | - | [5] |

| Protein Kinase C (PKC) | 4 | - | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 495.53 g/mol | |

| Molecular Formula | C₂₉H₂₅N₃O₅ | |

| CAS Number | 126643-37-6 | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Storage | Desiccate at -20°C |

Signaling Pathways

The cGMP/PKG signaling pathway is a central mediator of cellular responses to nitric oxide (NO) and natriuretic peptides. The following diagram illustrates the canonical cGMP/PKG signaling cascade and indicates the point of inhibition by this compound.

Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to probe the function of PKG.

In Vitro PKG Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on PKG activity in a cell-free system.

Materials:

-

Recombinant active PKG enzyme

-

PKG-specific substrate (e.g., a synthetic peptide with a consensus phosphorylation site)

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or phosphorimager (for radiolabeled assays)

-

Kinase activity detection kit (for non-radiolabeled assays, e.g., ADP-Glo™)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant PKG, and the PKG substrate.

-

Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose paper).

-

Separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter or phosphorimager. For non-radiolabeled assays, follow the detection steps of the specific kit used.

-

Calculate the percentage of PKG inhibition for each this compound concentration and determine the IC₅₀ value.

Western Blot for VASP Phosphorylation

This cell-based assay assesses the ability of this compound to inhibit PKG-mediated phosphorylation of a key intracellular substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Ser239.[6]

Materials:

-

Cultured cells expressing PKG and VASP (e.g., smooth muscle cells, platelets)

-

Cell culture medium and supplements

-

PKG activator (e.g., 8-Bromo-cGMP)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP[6][7]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a PKG activator (e.g., 8-Bromo-cGMP) for a short period (e.g., 10-15 minutes) to induce VASP phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total VASP antibody.

Annexin V Apoptosis Assay

This protocol determines the effect of PKG inhibition by this compound on apoptosis using flow cytometry.

Materials:

-

Cultured cells of interest

-

This compound

-

Apoptosis-inducing agent (optional, as a positive control)

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with this compound at various concentrations for a desired period (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

-

Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[8][9][10][11][12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of PKG in a cellular process using this compound.

Caption: A typical experimental workflow for using this compound.

Conclusion

This compound remains a cornerstone for investigating the multifaceted roles of the cGMP/PKG signaling pathway. Its high selectivity for PKG over other kinases makes it a reliable tool for dissecting specific cellular mechanisms. However, researchers should always consider potential off-target effects, especially at higher concentrations, and include appropriate controls in their experimental design. This guide provides the necessary technical information and protocols to facilitate the effective and accurate use of this compound in a research setting.

References

- 1. This compound, inhibitor of PKG (CAS 126643-37-6) | Abcam [abcam.com]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. VASP Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of KT5823 in cGMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KT5823, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), and its application in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. This document details the mechanism of action of this compound, summarizes its key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological and experimental workflows.

Introduction to the cGMP Signaling Pathway

The cGMP signaling pathway is a crucial intracellular second messenger system that regulates a wide array of physiological processes.[1][2][3] These processes include smooth muscle relaxation and contraction, cardiovascular homeostasis, anti-hypertrophy, anti-atherosclerosis, and anti-vascular injury/restenosis.[1] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs).[1][3] There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[3][4][5]

Once synthesized, cGMP exerts its effects by binding to and activating downstream effector molecules. The primary effector of the cGMP signaling pathway is cGMP-dependent protein kinase (PKG), a serine/threonine kinase.[1][6][7] PKG exists in two main isoforms, PKG-I and PKG-II, which are localized differently within the cell and have distinct substrate specificities.[7] PKG phosphorylates a variety of target proteins, leading to a cascade of cellular responses.[6][7] Other targets of cGMP include cGMP-gated cation channels and cGMP-regulated phosphodiesterases (PDEs), which are responsible for the degradation of cGMP.[1]

This compound: A Selective Inhibitor of Protein Kinase G

This compound is a cell-permeable compound that acts as a potent and selective inhibitor of PKG.[8][9][10][11] It is a derivative of K252a and is widely used as a pharmacological tool to investigate the role of PKG in various cellular processes.[11]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic subunit of PKG. By occupying the ATP-binding site, this compound prevents the transfer of a phosphate group from ATP to the serine or threonine residues of PKG's substrate proteins, thereby inhibiting their phosphorylation and downstream signaling. It is important to note that while this compound is a powerful tool for in vitro studies, its efficacy in intact cells can be variable and should be carefully validated.[10][12]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potency of this compound is typically reported as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant) value. The selectivity of this compound for PKG over other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), is a critical factor for its utility in research.

| Kinase | Inhibitor Constant (Ki) | IC50 | Reference |

| Protein Kinase G (PKG) | 0.23 μM | 60 nM (SNP-stimulated activity in smooth muscle cells) | [8][9] |

| 234 nM (in vitro) | [10][11] | ||

| Protein Kinase A (PKA) | > 10 μM | - | [8][9][10] |

| Protein Kinase C (PKC) | 4 μM | - | [8][9][10] |

Visualizing the cGMP Signaling Pathway and Experimental Workflows

The cGMP Signaling Pathway

Caption: The cGMP signaling pathway, highlighting the inhibitory action of this compound on PKG.

Experimental Workflow for Investigating this compound's Effect on PKG Activity

Caption: A typical experimental workflow for studying the effects of this compound on the cGMP pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to assess its impact on the cGMP signaling pathway.

In Vitro PKG Kinase Assay Using Radiolabeled ATP

This protocol is adapted from standard kinase assay procedures and is designed to measure the direct inhibitory effect of this compound on PKG activity.[1][8][9]

Materials:

-

Recombinant active PKG

-

PKG-specific substrate peptide (e.g., a peptide containing the PKG phosphorylation consensus sequence)

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

Phosphoric acid wash solution (0.75%)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Set up the kinase reactions in microcentrifuge tubes on ice. For each reaction, prepare a master mix containing the kinase reaction buffer, recombinant PKG, and the substrate peptide.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each tube.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PKG inhibition for each this compound concentration relative to the vehicle control.

Measurement of Intracellular cGMP Levels by ELISA

This protocol describes the quantification of intracellular cGMP levels in response to pathway activators and this compound using a commercially available cGMP ELISA kit.[6][10][13]

Materials:

-

Cells or tissue of interest

-

cGMP pathway activator (e.g., Sodium Nitroprusside - SNP, or 8-Bromo-cGMP)

-

This compound

-

Phosphate-buffered saline (PBS)

-

0.1 M HCl for cell lysis

-

Commercially available cGMP ELISA kit

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a cGMP pathway activator (e.g., SNP) for an appropriate duration (e.g., 10-15 minutes).

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells by adding 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the cGMP.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.

-

Read the absorbance on a plate reader and calculate the cGMP concentration in each sample based on a standard curve.

Western Blot Analysis of VASP Phosphorylation

This protocol is used to assess the in-cell activity of PKG by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP), at Ser239.[5][14][15][16]

Materials:

-

Cells or tissue of interest

-

cGMP pathway activator (e.g., SNP)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells as described in the cGMP ELISA protocol (Section 4.2, steps 1-3).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C. Recommended antibody dilutions are typically between 1:500 and 1:2000.[17]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the image using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP, or run a parallel gel.

-

Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.

Conclusion

This compound is an invaluable tool for dissecting the intricate role of PKG in cGMP-mediated signaling cascades. Its high selectivity for PKG over other kinases makes it a reliable inhibitor for in vitro and, with careful validation, in-cell experiments. By employing the experimental approaches detailed in this guide, researchers can effectively investigate the functional consequences of PKG inhibition and further elucidate the complex mechanisms governed by the cGMP signaling pathway. This knowledge is essential for the development of novel therapeutic strategies targeting a wide range of diseases where this pathway is implicated.

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]

- 4. cloud-clone.com [cloud-clone.com]

- 5. VASP Antibody | Cell Signaling Technology [cellsignal.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. sabbiotech.com [sabbiotech.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cGMP ELISA KIT-武汉天德生物科技有限公司 [tandaneuron.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioscience.co.uk [bioscience.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Phospho-VASP (Ser157) Antibody | Cell Signaling Technology [cellsignal.com]

- 17. upingbio.com [upingbio.com]

Investigating the Cell Permeability of KT5823: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT5823 is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG) that has been widely used in biomedical research to investigate the role of the cGMP/PKG signaling pathway. A crucial assumption for its use in cellular studies is its ability to cross the cell membrane and reach its intracellular target. This technical guide provides an in-depth investigation into the cell permeability of this compound, addressing the conflicting evidence regarding its efficacy in intact cells. We will explore its mechanism of action, present its in vitro inhibitory profile, and discuss the critical studies that question its cellular activity. Furthermore, this guide offers detailed experimental protocols that can be adapted to assess the cell permeability of this compound and other small molecule inhibitors in various cellular models.

Introduction: The Paradox of this compound's Cellular Efficacy

This compound is a staurosporine analog that exhibits high selectivity for PKG in biochemical assays.[1][2][3] For years, it has been a valuable tool for dissecting the intricate roles of PKG in a multitude of physiological processes. However, a seminal study by Burkhardt et al. (2000) cast significant doubt on the universal cell permeability of this compound.[4] The researchers demonstrated that while this compound potently inhibits purified PKG, it fails to block PKG-mediated phosphorylation of its substrate, vasodilator-stimulated phosphoprotein (VASP), in intact human platelets and rat mesangial cells.[4] This finding suggests that in at least some cell types, this compound may not achieve a sufficient intracellular concentration to effectively inhibit its target.

This discrepancy between in vitro potency and in situ efficacy underscores the importance of empirically verifying the cell permeability of any small molecule inhibitor in the specific cellular context of interest. This guide aims to provide researchers with the necessary background and tools to critically evaluate and experimentally determine the cell permeability of this compound.

Mechanism of Action and In Vitro Inhibitory Profile

This compound acts as an ATP-competitive inhibitor of PKG. Its selectivity for PKG over other related kinases, such as protein kinase A (PKA) and protein kinase C (PKC), has been a primary reason for its widespread use. The inhibitory constants (Ki or IC50) from in vitro studies are summarized in the table below.

| Target Enzyme | Inhibitory Constant (Ki/IC50) | Reference |

| cGMP-dependent Protein Kinase (PKG) | 234 nM (IC50) | [1] |

| Protein Kinase C (PKC) | 4 µM (Ki) | [1] |

| cAMP-dependent Protein Kinase (PKA) | >10 µM (Ki) | [1] |

Signaling Pathway of PKG Inhibition by this compound

The canonical cGMP/PKG signaling pathway plays a crucial role in various cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal plasticity. Nitric oxide (NO) and natriuretic peptides are common activators of this pathway, leading to the production of cGMP and subsequent activation of PKG. This compound is designed to intervene in this pathway by directly inhibiting PKG activity.

Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing Cell Permeability

The following are generalized protocols that can be adapted to investigate the cell permeability of this compound.

Western Blotting for Phospho-VASP

This method indirectly assesses the cellular activity of this compound by measuring the phosphorylation of a downstream target of PKG.

Protocol:

-

Cell Culture and Treatment: Plate cells of interest at an appropriate density and grow to confluence. Pre-treat cells with varying concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.

-

PKG Activation: Stimulate the cells with a known PKG activator, such as 8-Bromo-cGMP (a cell-permeable cGMP analog) or a nitric oxide donor (e.g., sodium nitroprusside), for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-VASP (Ser239) and total VASP. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.

Intracellular Concentration Measurement by LC-MS/MS

This method directly quantifies the amount of this compound that has entered the cells.

Protocol:

-

Cell Culture and Treatment: Plate a known number of cells and treat with this compound at the desired concentration and time points.

-

Cell Harvesting and Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

-

Cell Lysis and Extraction: Lyse the cells and extract the compound using a suitable organic solvent (e.g., acetonitrile).

-

Sample Preparation: Prepare a standard curve of this compound in the same matrix as the cell lysates.

-

LC-MS/MS Analysis: Analyze the cell extracts and standards by liquid chromatography-tandem mass spectrometry to determine the intracellular concentration of this compound.

-

Data Analysis: Calculate the intracellular concentration and, if desired, the cell-to-medium concentration ratio.

Transwell Permeability Assay

This assay is suitable for assessing the transport of this compound across a confluent cell monolayer, which is particularly relevant for studying its permeability across biological barriers like the intestinal epithelium or the blood-brain barrier.

Protocol:

-

Cell Seeding: Seed cells on a microporous membrane of a Transwell insert.

-

Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay: Add this compound to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.

-

Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Experimental Workflow for Permeability Assessment

The following diagram illustrates a logical workflow for investigating the cell permeability of a small molecule inhibitor like this compound.

References

- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. resources.biomol.com [resources.biomol.com]

- 4. This compound inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of KT5823: An In-Depth Technical Guide to its Effects on Protein Kinase A and C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of KT5823, a widely used protein kinase inhibitor, on two critical off-target enzymes: Protein Kinase A (PKA) and Protein Kinase C (PKC). While this compound is primarily recognized as a potent and selective inhibitor of cGMP-dependent Protein Kinase G (PKG), understanding its interactions with other kinases is paramount for the accurate interpretation of experimental results and for its potential development in therapeutic contexts. This document offers a detailed examination of the quantitative inhibitory data, experimental methodologies for assessing these effects, and the broader context of the signaling pathways involved.

Quantitative Analysis of this compound Inhibition on PKA and PKC

This compound exhibits a distinct selectivity profile, with significantly higher inhibitory constants (Ki) for PKA and PKC compared to its primary target, PKG. This differential inhibition is crucial for designing experiments that can discern PKG-specific effects from potential off-target contributions. The following tables summarize the quantitative data on the inhibitory potency of this compound against PKA and PKC, as well as PKG for a clear comparison.

Table 1: Inhibitory Activity of this compound on Protein Kinase G (PKG), Protein Kinase A (PKA), and Protein Kinase C (PKC)

| Kinase | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Protein Kinase G (PKG) | 0.23 µM (230 nM) | 234 nM | [1][2] |

| Protein Kinase C (PKC) | 4 µM | - | [1][2] |

| Protein Kinase A (PKA) | > 10 µM | - | [1][2] |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. The Ki value is the inhibition constant for an inhibitor, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

Signaling Pathways: PKA and PKC in Cellular Context

To fully appreciate the potential consequences of off-target inhibition by this compound, it is essential to visualize the canonical signaling pathways of PKA and PKC. These pathways are integral to a multitude of cellular processes, and their inadvertent modulation can lead to complex and sometimes misleading experimental outcomes.

The Protein Kinase A (PKA) Signaling Pathway

PKA is a central mediator of signal transduction cascades initiated by G-protein-coupled receptors (GPCRs) and the subsequent generation of cyclic adenosine monophosphate (cAMP). Its activation triggers a wide array of cellular responses, including metabolic regulation, gene expression, and cell growth.

Caption: The canonical PKA signaling pathway.

The Protein Kinase C (PKC) Signaling Pathway

PKC isoforms are key players in signal transduction pathways that involve lipid second messengers, such as diacylglycerol (DAG) and calcium (Ca2+). They regulate a diverse range of cellular functions, including cell proliferation, differentiation, and apoptosis.

Caption: A common PKC signaling pathway.

Experimental Protocols for Assessing this compound Inhibition

The determination of the inhibitory activity of compounds like this compound on PKA and PKC relies on robust in vitro kinase assays. Below are representative, detailed protocols for conducting such assays.

Disclaimer: The following protocols are representative of standard in vitro kinase assays. The precise experimental conditions used in the original characterization of this compound by Hidaka and Kobayashi (1992) may have varied in specific details.

In Vitro Protein Kinase A (PKA) Inhibition Assay

This protocol outlines a method to measure the activity of PKA and its inhibition by this compound using a radioactive phosphate transfer assay with histone as a substrate.

Materials:

-

Purified PKA catalytic subunit

-

This compound

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

PKA reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

cAMP (for assays with the holoenzyme)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing PKA reaction buffer, a suitable concentration of histone H1 (e.g., 1 mg/mL), and the desired concentration of this compound (or vehicle control, typically DMSO).

-

Enzyme Addition: Add the purified PKA catalytic subunit to the reaction mixture.

-

Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (to a final concentration of, for example, 100 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

-

Washing: Wash the phosphocellulose paper squares multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition at each this compound concentration relative to the vehicle control and calculate the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol describes a method for measuring PKC activity and its inhibition by this compound. This assay requires the presence of co-factors for PKC activation.

Materials:

-

Purified PKC (a specific isoform or a mixture)

-

This compound

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

PKC reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

PKC activators: Phosphatidylserine (PS) and Diacylglycerol (DAG)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare Activator Liposomes: Prepare sonicated vesicles containing phosphatidylserine and diacylglycerol in the reaction buffer.

-

Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the PKC reaction buffer, the prepared activator liposomes, a suitable concentration of histone H1, and the desired concentration of this compound (or vehicle control).

-

Enzyme Addition: Add the purified PKC to the reaction mixture.

-

Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).

-

Stop and Wash: Terminate the reaction and wash the phosphocellulose paper as described in the PKA assay protocol.

-

Quantification and Analysis: Measure the incorporated radioactivity and calculate the inhibitory effects of this compound as described for the PKA assay.

Conclusion and Recommendations for Researchers

The data presented in this guide clearly demonstrate that this compound is a highly selective inhibitor for PKG over PKA and PKC. However, at higher concentrations, typically in the micromolar range, this compound can inhibit PKC and, to a lesser extent, PKA. This is a critical consideration for researchers using this compound to probe PKG signaling pathways in cellular and in vivo systems.

Key Recommendations:

-

Use the Lowest Effective Concentration: When using this compound to inhibit PKG, it is imperative to use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target inhibition of PKA and PKC.

-

Perform Dose-Response Studies: A thorough dose-response analysis should be conducted to establish the concentration range where this compound is selective for PKG in the specific experimental system.

-

Employ Control Experiments: To validate the specificity of this compound's effects, consider using other, structurally distinct PKG inhibitors. Additionally, direct measurements of PKA and PKC activity in the presence of this compound can help to rule out off-target effects.

-

Consider Cellular Permeability and Stability: The effective intracellular concentration of this compound may differ from the applied extracellular concentration. The stability of the compound under experimental conditions should also be considered.

By carefully considering the selectivity profile of this compound and employing rigorous experimental design, researchers can confidently utilize this valuable tool to elucidate the intricate roles of PKG in cellular physiology and disease.

References

The Discovery and Elucidation of KT5823: A Technical Guide to a Selective PKG Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT5823, a derivative of the microbial alkaloid K-252a, has emerged as a pivotal tool in cellular biology and pharmacology. This technical guide provides an in-depth exploration of its discovery, history, and biochemical properties, with a focus on its potent and selective inhibition of cGMP-dependent protein kinase (PKG). We present a comprehensive summary of its quantitative data, detailed experimental protocols for its characterization and application, and visual representations of its role in key signaling pathways. This document serves as a core resource for researchers leveraging this compound to investigate the intricate roles of the cGMP/PKG signaling cascade in various physiological and pathological processes.

Introduction

Protein kinase G (PKG) is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, playing a crucial role in a multitude of physiological processes including smooth muscle relaxation, platelet aggregation, neuronal function, and cell growth and differentiation. The ability to selectively modulate PKG activity is paramount for dissecting its cellular functions and for the development of novel therapeutics. This compound has become an indispensable pharmacological tool for achieving this selectivity.

Discovery and History

This compound belongs to a family of compounds derived from K-252a, a microbial alkaloid isolated from the soil bacterium Nocardiopsis sp. The initial discovery of the K-252 compounds as potent inhibitors of various protein kinases was reported by Kase and colleagues in 1987.[1] Subsequent research focused on synthesizing derivatives of K-252a to enhance selectivity for specific kinases. While the 1987 paper introduced the family of K-252 compounds and their general protein kinase inhibitory activities, it was the work of Nakanishi and colleagues that further characterized these derivatives, leading to the identification of this compound as a highly selective inhibitor of PKG.[2] This pioneering work provided the scientific community with a much-needed tool to specifically probe the functions of PKG, distinguishing its roles from those of other closely related kinases like protein kinase A (PKA) and protein kinase C (PKC).

Biochemical Properties and Quantitative Data

This compound is a cell-permeable compound with a molecular formula of C₂₉H₂₅N₃O₅ and a molecular weight of 495.53 g/mol . Its mechanism of action is as an ATP-competitive inhibitor of PKG. The key quantitative parameters that define its potency and selectivity are summarized in the tables below.

| Parameter | Value | Enzyme | Reference |

| Ki (Inhibition Constant) | 0.23 µM (234 nM) | PKG | [2] |

| Ki (Inhibition Constant) | >10 µM | PKA | [2] |

| Ki (Inhibition Constant) | 4 µM | PKC | [2] |

Table 1: Inhibitory Constants (Ki) of this compound for Protein Kinases

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 60 nM | SNP-stimulated PKG activity in dispersed smooth muscle cells | [3] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize and utilize this compound.

In Vitro Protein Kinase G (PKG) Assay

This protocol outlines the procedure to determine the inhibitory activity of this compound on PKG in a cell-free system.

Materials:

-

Recombinant PKG enzyme

-

Specific peptide substrate for PKG (e.g., a synthetic peptide containing the PKG phosphorylation motif)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1 mM DTT)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant PKG, and the peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

-

Calculate the percentage of PKG inhibition at each this compound concentration and determine the IC50 value.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay in Intact Cells

This cellular assay is used to assess the ability of this compound to inhibit PKG-mediated phosphorylation of its downstream target, VASP.

Materials:

-

Cell line expressing PKG and VASP (e.g., platelets, smooth muscle cells)

-

Cell culture medium and reagents

-

PKG activator (e.g., 8-Bromo-cGMP or a nitric oxide donor like sodium nitroprusside)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific for phosphorylated VASP (e.g., anti-VASP-Ser239)

-

Primary antibody for total VASP (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a PKG activator for a defined period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phosphorylated VASP.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody against total VASP to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of this compound on VASP phosphorylation.

Apoptosis Assay Using Annexin V Staining

This protocol describes how to measure apoptosis induced by the inhibition of the cGMP/PKG pathway using this compound.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with this compound at various concentrations for a desired time period (e.g., 24-48 hours). Include a vehicle-treated control.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[4][5][6][7]

Signaling Pathways and Visualizations

This compound has been instrumental in delineating the role of the cGMP/PKG signaling pathway in numerous cellular processes. Below are diagrams generated using the DOT language to illustrate key pathways and experimental workflows.

Caption: The cGMP/PKG signaling pathway in smooth muscle cells.

Caption: Experimental workflow for apoptosis detection using this compound.

Conclusion

This compound stands as a testament to the power of chemical biology in dissecting complex cellular signaling networks. Its high selectivity for PKG over other kinases has enabled researchers to elucidate the specific roles of this enzyme in a vast array of biological contexts. This technical guide provides a centralized resource of its key properties, experimental applications, and its place within signaling pathways. As research continues to unravel the complexities of cGMP signaling, this compound will undoubtedly remain an essential tool for scientists and drug development professionals alike.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP-sensitive K+ channel activation by calcitonin gene-related peptide and protein kinase A in pig coronary arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 7. biologi.ub.ac.id [biologi.ub.ac.id]

An In-Depth Technical Guide to KT5823 in Kinase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT5823 is a potent, cell-permeable, and selective inhibitor of cyclic GMP-dependent protein kinase (PKG). As a derivative of K252a, a metabolite isolated from Nocardiopsis sp., it has been utilized as a research tool to investigate the physiological roles of the cGMP/PKG signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, experimental protocols, and key considerations for its use in kinase inhibition studies. A crucial aspect highlighted throughout this guide is the observed discrepancy between its in vitro potency and its often-limited efficacy in intact cellular systems.

Mechanism of Action and the cGMP/PKG Signaling Pathway

This compound exerts its inhibitory effect by competing with ATP for the catalytic subunit of PKG. This inhibition prevents the transfer of phosphate from ATP to the serine and threonine residues of target proteins, thereby blocking the downstream effects of PKG activation.

The cGMP/PKG signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is initiated by the synthesis of cyclic guanosine monophosphate (cGMP) by guanylate cyclases. cGMP then acts as a second messenger, primarily by binding to and activating PKG. Activated PKG phosphorylates a variety of downstream targets, leading to a cellular response.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against its primary target, PKG, as well as against other related kinases, notably Protein Kinase A (PKA) and Protein Kinase C (PKC). The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Kinase | Ki (μM) | IC50 (nM) | Reference(s) |

| Protein Kinase G (PKG) | 0.23 | 60 | [1][2] |

| Protein Kinase A (PKA) | >10 | - | [1][2] |

| Protein Kinase C (PKC) | 4 | - | [1][2] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific substrate used.

Experimental Protocols

In Vitro PKG Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified PKG in a cell-free system.

Materials:

-

Purified active PKG enzyme

-

PKG-specific peptide substrate (e.g., a peptide containing a PKG recognition motif)

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter or appropriate detection system

Procedure:

-

Prepare Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, purified PKG enzyme, and the peptide substrate.

-

Inhibitor Pre-incubation: Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

-

Detection: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based VASP Phosphorylation Assay

Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of both PKA and PKG. Assessing the phosphorylation status of VASP at specific sites (e.g., Ser239 for PKG) is a common method to evaluate PKG activity in intact cells.

Materials:

-

Cell line expressing VASP and PKG (e.g., platelets, smooth muscle cells, or transfected cells)

-

Cell culture medium and reagents

-

PKG activator (e.g., 8-pCPT-cGMP, a cell-permeable cGMP analog)

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).

-

Stimulation: Stimulate the cells with a PKG activator (e.g., 100 µM 8-pCPT-cGMP) for a short period (e.g., 5-15 minutes) to induce VASP phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Re-probing: Strip the membrane and re-probe with an antibody against total VASP to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal for each sample. Compare the levels of VASP phosphorylation in this compound-treated cells to the stimulated control.

Off-Target Effects and Selectivity

While this compound is considered a selective inhibitor of PKG, it is important to consider its potential off-target effects, especially at higher concentrations. As shown in the quantitative data table, this compound exhibits significantly lower potency against PKA and PKC. However, a comprehensive screening of this compound against a broad panel of human kinases is not widely available in the public domain. Researchers should, therefore, exercise caution and consider including appropriate controls to rule out the involvement of other kinases in their experimental systems.

Critical Consideration: In Vitro vs. In Cello Efficacy

A significant body of evidence suggests that the potent in vitro inhibitory activity of this compound does not always translate to effective inhibition of PKG in intact cells.[3] Several studies have reported that concentrations of this compound that are effective in cell-free assays fail to inhibit PKG-mediated phosphorylation of VASP in platelets and other cell types.[3] The reasons for this discrepancy are not fully understood but may be related to poor membrane permeability in certain cell types, active efflux from the cell, or intracellular metabolism of the compound.

Therefore, it is crucial for researchers to validate the efficacy of this compound in their specific cellular model rather than relying solely on its reported in vitro potency. The VASP phosphorylation assay described above is a recommended method for such validation.

Conclusion

This compound remains a valuable tool for studying the cGMP/PKG signaling pathway, particularly in in vitro settings. Its selectivity for PKG over PKA and PKC is a key advantage. However, researchers and drug development professionals must be acutely aware of the well-documented discrepancy between its in vitro and in cello activity. Careful validation of its inhibitory effect in any new experimental system is paramount to ensure the accurate interpretation of results. Future studies involving broader kinase profiling would be beneficial to fully elucidate its selectivity and potential off-target effects.

References

Unveiling the Affinity: A Technical Guide to the Interaction of KT5823 with Protein Kinase G

For Immediate Release

This technical guide provides an in-depth exploration of the binding affinity of KT5823, a potent inhibitor, to its target protein, cGMP-dependent protein kinase (PKG). This document is intended for researchers, scientists, and drug development professionals interested in the kinetics and mechanisms of PKG inhibition. Herein, we present a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this interaction, and visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound is a well-characterized, selective, and cell-permeable inhibitor of Protein Kinase G (PKG). Understanding its binding affinity is crucial for its application as a research tool and for the development of novel therapeutic agents targeting the PKG signaling pathway. This guide summarizes the key binding parameters, outlines the experimental procedures to measure them, and provides a visual framework for the underlying biological and experimental processes.

Quantitative Binding Data of this compound to PKG

The binding affinity of this compound for PKG has been determined through various in vitro studies. The key quantitative metrics are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values demonstrate the high potency and selectivity of this compound for PKG over other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).

| Parameter | Value (PKG) | Value (PKA) | Value (PKC) | Reference(s) |

| Ki | 0.234 µM (234 nM) | > 10 µM | 4 µM | [1][2][3] |

| IC50 | 60 nM | - | - | [2] |

Note: The Ki value represents the dissociation constant of the inhibitor from the enzyme, with a lower value indicating a higher affinity. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

PKG Signaling Pathway

Protein Kinase G is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a critical role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[4][5][6] The activation of PKG by cGMP leads to the phosphorylation of downstream target proteins, modulating their activity.

Experimental Protocols

Determining the binding affinity of this compound to PKG involves specific and sensitive experimental techniques. Below are detailed methodologies for commonly employed assays.

In Vitro Kinase Assay (Radiolabeled)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific PKG substrate. The inhibition of this transfer by this compound is quantified to determine its potency.

Materials:

-

Recombinant purified PKG

-

PKG-specific peptide substrate (e.g., a peptide containing a PKG recognition motif)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

ATP solution

-

Phosphoric acid (0.5%)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, recombinant PKG, and the peptide substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for PKG if determining the Ki value.

-

Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

-

Quantification: Place the washed P81 papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the remaining kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the ATP concentration and its Km for PKG are known.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding and dissociation of an analyte (this compound) to a ligand (PKG) immobilized on a sensor surface in real-time. This allows for the determination of kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified PKG

-

This compound stock solution (in DMSO)

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Ligand Immobilization: Covalently immobilize purified PKG onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of this compound in running buffer over the immobilized PKG surface. A reference flow cell without immobilized PKG is used to subtract non-specific binding.

-

Association and Dissociation: Monitor the change in the SPR signal (response units) during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound from the surface.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values. The KD is calculated as kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (PKG) in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal titration calorimeter

-

Purified PKG

-

This compound stock solution

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the purified PKG extensively against the desired buffer. Dissolve this compound in the final dialysis buffer. It is critical that the buffer for both the protein and the inhibitor are identical to minimize heats of dilution.

-

ITC Experiment: Load the PKG solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Titration: Perform a series of small injections of the this compound solution into the PKG solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the KD, stoichiometry, and enthalpy of binding. The entropy can then be calculated using the Gibbs free energy equation.

Conclusion

This technical guide provides a comprehensive overview of the binding affinity of this compound to PKG. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers in the field. The high affinity and selectivity of this compound for PKG underscore its importance as a pharmacological tool for dissecting the roles of the PKG signaling pathway in health and disease. The methodologies described herein provide a solid foundation for the characterization of this and other kinase-inhibitor interactions.

References

Methodological & Application

Determining the Optimal Working Concentration of KT5823: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal working concentration of KT5823, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). This document outlines the critical considerations for using this compound, detailed experimental protocols for in vitro and cell-based assays, and a summary of reported effective concentrations to aid in experimental design.

Introduction to this compound

This compound is a cell-permeable compound widely used in biological research to investigate the role of the cGMP/PKG signaling pathway in various physiological processes. It acts as a competitive inhibitor at the ATP-binding site of PKG. While this compound is a valuable tool, determining its optimal working concentration is crucial for obtaining reliable and reproducible data. A concentration that is too low will not elicit the desired inhibitory effect, while an excessively high concentration can lead to off-target effects and cellular toxicity.

A critical consideration when using this compound is its variable efficacy in intact cells. Several studies have reported that while this compound effectively inhibits purified PKG in vitro, it can poorly inhibit PKG-mediated events in certain cell types.[1][2] Therefore, it is imperative to validate the inhibitory effect of this compound in the specific experimental model being used.

Mechanism of Action

This compound selectively inhibits PKG, a key downstream effector of the nitric oxide (NO)/cGMP signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of cGMP. Subsequently, cGMP activates PKG, which then phosphorylates a variety of downstream target proteins, modulating cellular functions such as smooth muscle relaxation, platelet aggregation, and neuronal signaling.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory constants and reported effective concentrations of this compound in various experimental systems. These values should be used as a starting point for determining the optimal concentration in your specific model.

| Parameter | Value | Enzyme/System | Reference |

| Ki | 0.23 µM | PKG | |

| Ki | 4 µM | PKC | [1] |

| Ki | > 10 µM | PKA | [1] |

| IC50 | 234 nM | Purified PKG (in vitro) | [1] |

| IC50 | 60 nM | SNP-stimulated PKG activity in dispersed smooth muscle cells |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Type/Model | Effective Concentration | Observed Effect | Reference |

| Dispersed smooth muscle cells | 60 nM | Inhibition of SNP-stimulated PKG activity | |

| HSF55 cells | 15 µM (18 h) | Arrests cells in G0 or G1 phase | [3] |

| Unstressed HRE-H9 cells | 100 nM - 1 µM (24 h) | Dose-dependent increases in apoptotic DNA fragmentation | [3] |

| Human platelets | 0.2 - 200 µM (30 min) | Enhanced 8-pCPT-cGMP-induced VASP phosphorylation | [3] |

| Dentate gyrus in vitro | 10 µM | Inhibition of LFS-induced LTD of EPSPs | [4] |

| Aβ1-42-treated mice | 2 nmol (i.c.v.) | Blocked the ameliorating results of a PDE5 inhibitor | [3] |

Table 2: Reported Effective Concentrations of this compound in Cellular and In Vivo Models

Experimental Protocols